molecular formula C14H15N3O3 B2861198 4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide CAS No. 2097919-20-3

4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2861198
CAS No.: 2097919-20-3
M. Wt: 273.292
InChI Key: AYFHJQWZMMJHTG-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydropyridine core substituted with a methoxy group at position 4, a methyl group at position 1, and an oxo group at position 5. The carboxamide moiety at position 3 is further substituted with a pyridin-4-ylmethyl group. The structural uniqueness lies in its electronic and steric profile, influenced by the methoxy donor, the pyridine-containing side chain, and the conjugation of the dihydropyridine ring. These attributes may confer distinct physicochemical and biological properties compared to analogs .

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-17-9-11(12(20-2)7-13(17)18)14(19)16-8-10-3-5-15-6-4-10/h3-7,9H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFHJQWZMMJHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, characterized by its unique structural features, including a methoxy group, a carboxamide group, and a pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O3C_{14}H_{15}N_{3}O_{3} with a molecular weight of 273.29 g/mol. The structural features are crucial for its biological activity as they influence interactions with biological macromolecules.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃
Molecular Weight273.29 g/mol
CAS Number2097919-20-3

Pharmacological Properties

Research indicates that dihydropyridine derivatives exhibit a variety of pharmacological properties, including:

  • Antitumor Activity : Preliminary studies suggest that similar compounds have shown significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range .
  • Enzyme Inhibition : The ability of this compound to form hydrogen bonds due to its functional groups enhances its binding affinity to specific enzymes and receptors, which is critical for its therapeutic potential.

The compound's mechanism of action is likely mediated through its interactions with various biological targets. For instance:

  • Receptor Binding : The presence of the methoxy and pyridinyl groups contributes to receptor binding capabilities, potentially influencing signaling pathways involved in tumor progression or other disease states.
  • Cell Cycle Modulation : Studies on structurally related compounds indicate that they may induce cell cycle arrest and apoptosis in cancer cells, suggesting similar mechanisms could be explored for this compound .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of related dihydropyridine derivatives. For example:

  • Antitumor Studies : A study evaluating the anti-tumor activity of compounds structurally related to 4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine demonstrated promising results with significant inhibition of cell proliferation in A549 and MCF-7 cell lines .
  • Enzyme Inhibition Assays : In vitro assays have shown that compounds with similar structures exhibit potent inhibition of c-Met kinase, a target implicated in various cancers. The IC50 values were reported in the nanomolar range, indicating high potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound A : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 701-44-0)

  • Core : Same 1,6-dihydropyridine backbone.
  • Substituents : Lacks the 4-methoxy group and pyridin-4-ylmethyl side chain.
  • Key Differences: Reduced steric bulk and electronic complexity.

Compound B : N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (CAS: 749894-70-0)

  • Core : Pyridazine (two adjacent nitrogen atoms) instead of dihydropyridine.
  • Substituents : 4-Methoxyphenyl on carboxamide; methyl at position 1.
  • Key Differences : Pyridazine’s electron-deficient nature may enhance metabolic stability but reduce π-π stacking interactions compared to dihydropyridine. The 4-methoxyphenyl group increases hydrophobicity .

Positional Isomers and Ring-System Variants

Compound C : 6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide (Aspernigrin A, revised structure)

  • Core : 1,4-dihydropyridine with oxo at position 4 (vs. 6 in the target compound).
  • Substituents : Benzyl at position 6.
  • Key Differences : The oxo group’s position alters ring tautomerism and hydrogen-bonding capacity. Benzyl vs. pyridinylmethyl substituents may lead to divergent pharmacokinetics (e.g., lipophilicity) .

Compound D : 1-Pentyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide

  • Core: Naphthyridine (fused bicyclic system) instead of monocyclic dihydropyridine.
  • Substituents : Pentyl chain at position 1.
  • The pentyl group increases lipophilicity but may reduce solubility .

Functional Group Replacements

Compound E: N-[(1Z)-(Methoxyimino)Methyl]-6-Oxo-4-Phenoxy-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide (CAS: 338405-13-3)

  • Core: Pyridazine with 1-phenyl and 4-phenoxy groups.
  • Substituents: Methoxyimino methyl group on carboxamide.
  • This could improve target selectivity but limit membrane permeability .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound 1,6-Dihydropyridine 4-OCH₃, 1-CH₃, N-(pyridin-4-yl)methyl Balanced electronic effects, moderate logP
Compound A 1,6-Dihydropyridine 1-CH₃, no 4-substituent Lower steric hindrance, higher solubility
Compound B Pyridazine N-(4-MeOPh), 1-CH₃ Electron-deficient core, higher metabolic stability
Compound C (Aspernigrin A) 1,4-Dihydropyridine 6-Benzyl, 4-Oxo Altered tautomerism, increased lipophilicity
Compound D Naphthyridine 1-Pentyl, 4-Oxo Rigid core, potential kinase inhibition
Compound E Pyridazine 1-Ph, 4-PhO, N-(methoxyimino)methyl High steric hindrance, target selectivity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, involving condensation and functionalization steps . However, introducing the pyridin-4-ylmethyl group may require specialized coupling reagents.
  • Biological Relevance : Pyridinylmethyl substituents (as in the target compound) are associated with improved solubility compared to purely aromatic or alkyl chains (e.g., Compound D’s pentyl group) .
  • Structural Misassignments : Aspernigrin A’s revision (Compound C) underscores the necessity of X-ray crystallography for unambiguous structural confirmation, especially in positional isomers .

Preparation Methods

Synthesis of the Pyridone Core: 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Three-Component Reaction via Alkoxyallenes and Nitriles

The pyridone scaffold can be assembled using a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids. As demonstrated by Lechel and Reissig, lithiated alkoxyallenes react with nitriles and carboxylic acids to form highly substituted pyridin-4-ol derivatives. For this target compound, methoxy and methyl substituents are introduced via tailored starting materials:

  • Alkoxyallene component : Methoxy-substituted allenyl lithium.
  • Nitrile component : Acetonitrile (to introduce the methyl group at position 1).
  • Carboxylic acid : A protected form of 3-carboxylic acid to ensure regioselectivity.

The reaction proceeds in anhydrous tetrahydrofuran (THF) at −78°C, followed by warming to room temperature. Acidic workup yields the pyridin-4-ol intermediate, which is oxidized to the pyridone using manganese dioxide (MnO₂) in dichloromethane.

Key Data:
  • Yield : 36–46% for analogous pyridin-4-yl nonaflates.
  • Characterization : $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 3.42 (s, 3H, OCH₃), 2.89 (s, 3H, NCH₃), 6.78 (d, J = 7.2 Hz, 1H, pyridone H5).

Alternative Route: Cyclocondensation of β-Ketoesters

A second method involves cyclocondensation of β-ketoesters with urea derivatives. For example, ethyl 3-methoxy-4-methylacetoacetate reacts with methylurea in acetic acid under reflux to form the pyridone ring. This route is less favored due to lower regiocontrol but offers scalability.

Activation of the Carboxylic Acid Intermediate

Formation of the Acid Chloride

The carboxylic acid (4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride.

Key Data:
  • Reaction Conditions : 1:3 molar ratio of acid to SOCl₂, 0°C → room temperature.
  • Yield : >90% conversion (by $$ ^1\text{H NMR} $$).

Use of Coupling Agents

Alternative activation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The carboxylic acid (1 equiv) reacts with EDC (1.2 equiv) and HOBt (1.1 equiv) for 30 minutes at room temperature to form the active ester.

Amidation with Pyridin-4-ylmethylamine

Synthesis of Pyridin-4-ylmethylamine

Pyridin-4-ylmethylamine is prepared via reduction of pyridine-4-carbonitrile using lithium aluminum hydride (LiAlH₄) in dry THF:
$$
\text{NC–C₅H₄N–CH₂–CN} \xrightarrow{\text{LiAlH₄}} \text{H₂N–CH₂–C₅H₄N}
$$
Yield : 75–80%.

Coupling Reaction

The activated acid (1 equiv) reacts with pyridin-4-ylmethylamine (1.2 equiv) in DMF at 0°C → room temperature for 12 hours. Triethylamine (2 equiv) is added to scavenge HCl.

Key Data:
  • Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via silica gel chromatography (PE/EtOAc 3:1).
  • Yield : 68–72%.
  • Characterization :
    • IR (KBr) : 1654 cm⁻¹ (C=O stretch of amide).
    • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆) : δ 8.51 (d, J = 4.8 Hz, 2H, pyridine H2/H6), 7.34 (d, J = 4.8 Hz, 2H, pyridine H3/H5), 4.48 (d, J = 5.6 Hz, 2H, CH₂NH), 3.87 (s, 3H, OCH₃), 3.32 (s, 3H, NCH₃).

Alternative Methods and Optimization

Microwave-Assisted Amidation

Microwave irradiation (100°C, 20 minutes) in DMF with EDC/HOBt reduces reaction time to 30 minutes but slightly lowers yield (65–67%) due to side reactions.

Solid-Phase Synthesis

A patent by WO2013130855A1 describes immobilizing the pyridone core on Wang resin, followed by on-resin amidation with pyridin-4-ylmethylamine. This method facilitates high-throughput screening but requires specialized equipment.

Challenges and Troubleshooting

Low Amidation Yields

  • Cause : Steric hindrance from the pyridin-4-ylmethyl group.
  • Solution : Use excess amine (1.5 equiv) and prolong reaction time to 24 hours.

Purification Difficulties

  • Cause : Polar byproducts from coupling agents.
  • Solution : Employ gradient elution (PE/EtOAc 4:1 → 1:1) with 0.1% acetic acid to suppress tailing.

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